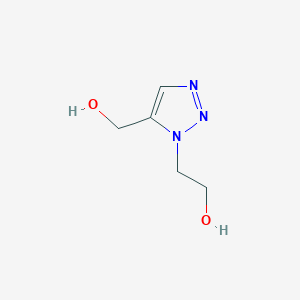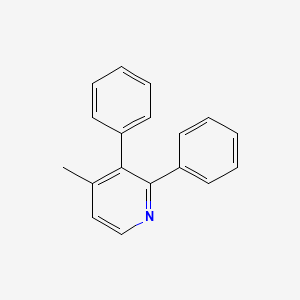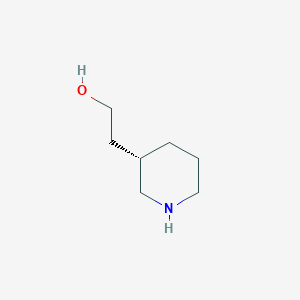
1,3,4-Thiadiazole-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group typically yields sulfonic acids, while reduction can produce thiols.
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfinic acid has a wide range of applications in scientific research:
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-sulfinic acid varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Lacks the sulfinic acid group but shares the core thiadiazole ring structure.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a sulfinic acid group, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-sulfonic acid: Contains a sulfonic acid group, which is more oxidized than the sulfinic acid group.
Uniqueness
1,3,4-Thiadiazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with other thiadiazole derivatives.
Properties
Molecular Formula |
C2H2N2O2S2 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2-sulfinic acid |
InChI |
InChI=1S/C2H2N2O2S2/c5-8(6)2-4-3-1-7-2/h1H,(H,5,6) |
InChI Key |
ZMFYUGSXDCFLON-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)











